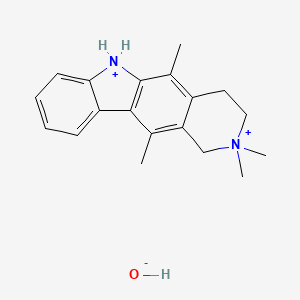
4-Aliltolueno
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Allyltoluene and related compounds often involves catalytic processes or specific reaction mechanisms. For example, the (4+3)-cycloaddition reaction utilizing allylic cations as dienophiles has been highlighted as a powerful method for direct synthesis of seven-membered rings, showcasing the versatility of allyl-containing compounds in organic synthesis (Harmata, 2010). Additionally, ethylene and p-allyltoluene copolymers have been synthesized, indicating the potential of 4-Allyltoluene in polymer chemistry (Li et al., 2005).
Molecular Structure Analysis
The molecular structure of 4-Allyltoluene enables a variety of chemical transformations due to the presence of both allyl and aromatic moieties. Detailed structural analyses, such as those conducted via DFT and ab initio HF calculations, offer insights into the vibrational bands, chemical shifts, and overall stability of the molecule (Karakurt et al., 2010).
Chemical Reactions and Properties
4-Allyltoluene undergoes numerous chemical reactions, leveraging the reactivity of the allyl group. For instance, allylation reactions have been explored for the synthesis of complex molecules, highlighting the compound's utility in organic synthesis (Alcaide et al., 2000). The dienol-benzene rearrangement of allyldienols to produce mixtures of allyltoluenes further demonstrates the compound's interesting reaction pathways and potential for creating diverse molecular architectures (Hansen et al., 1968).
Physical Properties Analysis
The physical properties of 4-Allyltoluene, such as melting and boiling points, solubility, and density, are crucial for its application in various chemical processes. While specific studies focusing on these properties were not identified in the current literature search, they can generally be inferred from the compound's molecular structure and comparison with similar organic compounds.
Chemical Properties Analysis
4-Allyltoluene's chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals, define its role in synthetic chemistry. The palladium-catalyzed 1,4-difunctionalization of butadiene to form skipped polyenes is one example of its reactivity, enabling the formation of complex organic molecules (McCammant et al., 2013). Furthermore, the mild rhodium(III)-catalyzed C-H allylation highlights the potential for direct and stereoselective synthesis of (E)-allylic alcohols, showcasing the versatility of 4-Allyltoluene in facilitating selective chemical transformations (Zhang et al., 2014).
Aplicaciones Científicas De Investigación
Sistemas Avanzados de Liberación de Medicamentos
4-Aliltolueno: se utiliza en la síntesis de polímeros terminados en alilo, que son una clase única de polímeros caracterizados por la presencia de un doble enlace {svg_1}. Estos polímeros son importantes en aplicaciones biomédicas por su capacidad de ofrecer liberación controlada de fármacos. El doble enlace en el grupo alilo permite modificaciones post-síntesis, que pueden ajustarse para lograr velocidades de liberación de fármacos específicas, mejorando la eficacia de los tratamientos farmacéuticos.
Ingeniería de Tejidos
En la ingeniería de tejidos, los grupos funcionales de los polímeros juegan un papel crucial en la interacción con los tejidos biológicos. This compound puede incorporarse a los polímeros para mejorar sus propiedades para una regeneración óptima de los tejidos {svg_2}. El grupo alilo proporciona un sitio para la reticulación, que puede utilizarse para crear andamios con las propiedades mecánicas y de degradación deseadas, esenciales para soportar el crecimiento de tejidos.
Recubrimientos Antimicrobianos
El grupo funcional alilo en this compound es reactivo y puede utilizarse para crear polímeros con propiedades antimicrobianas {svg_3}. Estos polímeros pueden aplicarse como recubrimientos en dispositivos médicos o implantes para prevenir el crecimiento bacteriano, reduciendo el riesgo de infecciones en entornos clínicos.
Mejora de la Solubilidad y Estabilidad de los Fármacos
Los polímeros derivados de this compound pueden diseñarse para mejorar la solubilidad y estabilidad acuosa de los fármacos {svg_4}. Esto es particularmente beneficioso para los fármacos con baja solubilidad, ya que puede mejorar su biodisponibilidad y eficacia terapéutica.
Síntesis de Compuestos Quirales
This compound: se ha utilizado en estudios para comprender la biotransformación enantioselectiva de grupos aril-propenil {svg_5}. Esta investigación es fundamental en la síntesis de fármacos quirales, que pueden tener diferentes efectos terapéuticos dependiendo de su quiralidad.
Ingeniería Electrónica y Eléctrica
El grupo funcional alilo en this compound también es de interés en las industrias de la ingeniería electrónica y eléctrica. Los polímeros con este grupo se han investigado por sus excepcionales propiedades físicas y eléctricas, que son valiosas en la creación de componentes para dispositivos electrónicos {svg_6}.
Mecanismo De Acción
Target of Action
The primary target of 4-Allyltoluene is the olfactory system of the Mediterranean fruit fly . This aromatic compound can elicit an antennal olfactory response, as measured by electroantennography (EAG) .
Mode of Action
4-Allyltoluene interacts with the olfactory receptors present in the antennae of the Mediterranean fruit fly .
Pharmacokinetics
Its bioavailability would depend on various factors, including its concentration in the environment and the proximity of the fruit flies .
Result of Action
The primary result of 4-Allyltoluene’s action is the elicitation of an olfactory response in the Mediterranean fruit fly . This response could potentially influence the behavior of the fruit fly, such as its feeding or mating habits.
Action Environment
The action, efficacy, and stability of 4-Allyltoluene are likely influenced by various environmental factors. These could include temperature, humidity, and the presence of other volatile compounds in the environment. For instance, higher temperatures might increase the volatility of 4-Allyltoluene, enhancing its dispersion in the environment and potentially its efficacy in eliciting an olfactory response .
Propiedades
IUPAC Name |
1-methyl-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-4-10-7-5-9(2)6-8-10/h3,5-8H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEOXIOXMKNFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062983 | |
| Record name | Benzene, 1-methyl-4-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3333-13-9 | |
| Record name | 4-Allyltoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3333-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropenyltoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Allyltoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-methyl-4-(2-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-methyl-4-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-allyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ALLYLTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YYQ7W3Z76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



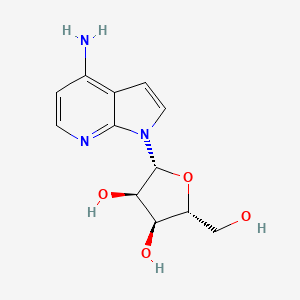
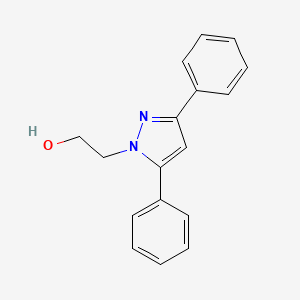
![[4-[[3-(Benzyloxycarbonylamino)propyl]amino]butyl]carbamic acid tert-butyl ester](/img/structure/B1199540.png)
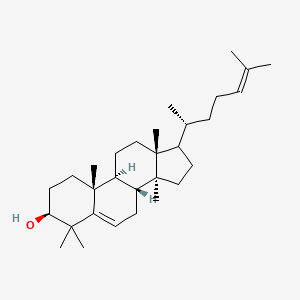
![2-[2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1199542.png)

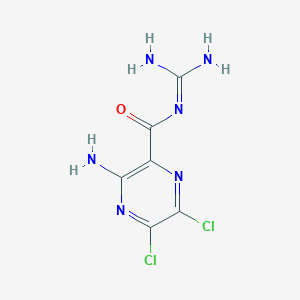
![[1-Methoxy-3-[methyl(octadecyl)amino]propan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1199547.png)





